molecular formula C16H15N3O2 B2806490 N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-1-benzofuran-2-carboxamide CAS No. 1105222-31-8

N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-1-benzofuran-2-carboxamide

Cat. No.: B2806490
CAS No.: 1105222-31-8
M. Wt: 281.315
InChI Key: GQCSXJQIJXWWSH-UHFFFAOYSA-N
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Description

N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-1-benzofuran-2-carboxamide (CAS 1105222-31-8) is a chemical compound with the molecular formula C₁₆H₁₅N₃O₂ and a molecular weight of 281.31 g/mol . This synthetic small molecule features a hybrid architecture combining benzofuran and cyclopentapyrazole pharmacophores, a structure known to be of significant interest in medicinal chemistry and drug discovery. While specific biological data for this compound is not available in the public domain, its core structure provides strong rationale for its research value. The benzofuran scaffold is a privileged structure in pharmaceutical development and is found in compounds studied for its potential to inhibit various protein kinases, such as EGFR and VEGFR, which are critical targets in oncology research . Similarly, pyrazole-containing derivatives are widely investigated for their diverse biological activities. The integration of these systems into a single molecule makes this compound a promising candidate for researchers exploring new therapeutic agents, particularly in the fields of oncology and inflammatory diseases . Its structure aligns with modern drug design strategies like molecular hybridization, aimed at creating multi-targeting agents with improved efficacy . This compound is supplied For Research Use Only (RUO) and is intended solely for laboratory investigations.

Properties

IUPAC Name

N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2/c1-19-15(11-6-4-7-12(11)18-19)17-16(20)14-9-10-5-2-3-8-13(10)21-14/h2-3,5,8-9H,4,6-7H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQCSXJQIJXWWSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2CCCC2=N1)NC(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-1-benzofuran-2-carboxamide typically involves multiple steps, starting with the construction of the cyclopenta[c]pyrazol ring followed by the introduction of the benzofuran moiety. Common synthetic routes include:

  • Condensation Reactions: These reactions often involve the condensation of appropriate precursors to form the cyclopenta[c]pyrazol ring.

  • Cyclization Reactions: Cyclization steps are crucial to form the fused ring system characteristic of the compound.

  • Amide Bond Formation: The final step usually involves the formation of the amide bond between the cyclopenta[c]pyrazol ring and the benzofuran moiety.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be used to introduce functional groups or modify existing ones.

  • Reduction: Reduction reactions can be employed to reduce specific functional groups within the compound.

  • Substitution Reactions: Substitution reactions can be used to replace certain atoms or groups within the molecule.

Common Reagents and Conditions:

  • Oxidation Reagents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction Reagents: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution Reagents: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed: The major products formed from these reactions can vary widely, but they often include oxidized or reduced derivatives of the original compound, as well as substituted analogs.

Scientific Research Applications

Scientific Research Applications

1. Anti-inflammatory Properties

N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-1-benzofuran-2-carboxamide has been investigated for its potential as a cyclooxygenase (COX) inhibitor. COX enzymes are critical in the inflammatory process and are targeted by nonsteroidal anti-inflammatory drugs (NSAIDs). Research indicates that compounds with similar structures exhibit significant inhibitory effects on COX enzymes, suggesting that this compound may also possess similar activity .

In a study evaluating various pyrazole derivatives for COX inhibition, it was found that certain modifications to the pyrazole ring enhanced selectivity and potency against COX-II, which is implicated in inflammatory diseases . This positions this compound as a candidate for further development as an anti-inflammatory agent.

2. Antimicrobial Activity

The compound has shown promise in antimicrobial studies. Its structural features allow it to disrupt bacterial cell membranes or inhibit essential bacterial enzymes. Preliminary assays have indicated that derivatives of this compound exhibit varying degrees of antibacterial activity against common pathogens .

For instance, related compounds have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, which could be beneficial in developing new antibiotics amid rising antibiotic resistance .

3. Anticancer Potential

Research into the anticancer properties of this compound is ongoing. Compounds with similar pyrazole structures have been reported to induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo .

In particular, studies have shown that modifications to the benzofuran moiety can enhance cytotoxicity against specific cancer cell lines. This suggests that this compound could be optimized for greater anticancer efficacy through structural modifications .

Case Studies

Study Focus Findings
Chandna et al. (2023)COX inhibitionIdentified potent COX-II inhibitors among pyrazole derivatives; suggested structural modifications for enhanced activity .
Bandgar et al. (2023)Anti-inflammatory activityDemonstrated significant COX inhibition and reduced ulcerogenic effects in animal models .
Eren et al. (2023)Anticancer activityReported promising results for pyrazole derivatives inducing apoptosis in cancer cells; potential for further development .

Mechanism of Action

The mechanism by which N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-1-benzofuran-2-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

a) N-[1-(2-Fluoro-5-methylphenyl)piperidin-3-yl]-3-(pyridin-2-yl)propanamide

  • Key Differences : Uses a piperidine scaffold and pyridine substituent instead of fused cyclopenta-pyrazole and benzofuran.
  • Pyridine’s basic nitrogen may increase solubility in acidic environments compared to benzofuran’s neutral aromatic system.

b) Ethyl 2-amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-5-cyano-4-phenyl-4H-pyran-3-carboxylate (11b)

  • Key Differences: Features a pyran core with pyrazole and cyano groups.
  • Implications: The pyran ring’s oxygen provides a polar site absent in the target compound, possibly enhancing water solubility .

Comparative Data Table

Compound Core Structure Key Functional Groups Heteroatoms Molecular Weight (g/mol)
N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-1-benzofuran-2-carboxamide Cyclopenta[c]pyrazole + benzofuran Amide, methyl, aromatic O, N ~327.35 (estimated)
Methyl 2-({4H,5H,6H-cyclopenta[b]thiophen-2-yl}formamido)-3-phenylpropanoate Cyclopenta[b]thiophene Ester, phenyl, formamido S, O, N ~343.43 (estimated)
N-[1-(2-Fluoro-5-methylphenyl)piperidin-3-yl]-3-(pyridin-2-yl)propanamide Piperidine Fluoro, pyridyl, amide N, F ~357.41 (estimated)
Ethyl 2-amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-5-cyano-4-phenyl-4H-pyran-3-carboxylate (11b) Pyran Amino, hydroxy, cyano, ester O, N ~397.39 (reported)

Research Findings and Implications

  • Synthetic Routes: The target compound’s amide linkage and fused pyrazole system may require multi-step synthesis, akin to methods used for compound 11b (e.g., refluxing with malononitrile or cyanoacetate derivatives) .
  • Biological Activity :
    • Benzofuran-containing analogues often exhibit kinase inhibitory or antimicrobial activity due to their planar aromatic systems .
    • Thiophene and thiazole derivatives (e.g., cyclopenta[b]thiophene) may show enhanced metabolic stability compared to benzofuran derivatives .
  • Physicochemical Properties :
    • The target compound’s amide group likely improves solubility over ester-containing analogues like compound 11b .
    • Methyl substitution on the pyrazole may reduce steric hindrance, favoring binding to compact active sites.

Biological Activity

N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-1-benzofuran-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a unique cyclopenta[c]pyrazole core fused with a benzofuran moiety and a carboxamide functional group. Its molecular formula is C12H12N4O3C_{12}H_{12}N_{4}O_{3} with a molecular weight of approximately 292.32 g/mol. The structural characteristics contribute to its biological activity and potential therapeutic applications.

1. Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of benzofuran-pyrazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit broad-spectrum activity against various bacterial and fungal strains. For instance, compounds derived from this scaffold have shown minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL against pathogens like E. coli and Staphylococcus aureus .

2. Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Studies utilizing HRBC membrane stabilization assays revealed that compounds in this class can significantly stabilize red blood cell membranes, indicating potential anti-inflammatory effects. Percentages of stabilization ranged from 86.70% to 99.25% in various derivatives .

3. Antioxidant Activity

The antioxidant capacity of this compound was assessed using DPPH free radical scavenging assays. Compounds from this series demonstrated high scavenging percentages between 84.16% and 90.52%, suggesting their potential utility as antioxidant agents in therapeutic applications .

The biological activities of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound exhibits enzyme inhibitory activity against matrix metalloproteinases (MMPs), which are involved in tissue remodeling and cancer metastasis. This inhibition could provide therapeutic benefits in treating various cancers.
  • DNA Gyrase Inhibition : Some derivatives have been shown to inhibit DNA gyrase B with IC50 values comparable to established antibiotics like ciprofloxacin . This mechanism is crucial for the development of new antimicrobial agents.

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of benzofuran-pyrazole hybrids, compound 9 exhibited significant activity against E. coli DNA gyrase B with an IC50 of 9.80 µM . This finding underscores the potential for developing new antibiotics based on this scaffold.

Case Study 2: Anti-inflammatory Activity

A series of compounds were tested for their anti-inflammatory properties using HRBC membrane stabilization assays. The results indicated that several derivatives maintained high levels of membrane integrity under inflammatory conditions, suggesting their role as anti-inflammatory agents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-1-benzofuran-2-carboxamide, and how are reaction conditions optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including cyclocondensation to form the cyclopenta[c]pyrazole core followed by amidation with 1-benzofuran-2-carboxylic acid derivatives. Key steps include oxidation (e.g., potassium permanganate in acidic conditions) and reduction (e.g., sodium borohydride in methanol). Industrial-scale optimization employs automated reactors and catalysts to enhance efficiency . Purification techniques like recrystallization and chromatography are critical for achieving >95% purity, as confirmed by HPLC .

Q. How is the structural conformation of this compound validated, and what analytical techniques are prioritized?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and High-Resolution Mass Spectrometry (HR-MS) are essential for confirming the fused cyclopenta[c]pyrazole and benzofuran moieties. X-ray crystallography (where feasible) resolves stereochemical ambiguities, while IR spectroscopy identifies functional groups like the amide bond (C=O stretch at ~1650 cm⁻¹) .

Q. What in vitro assays are recommended for preliminary evaluation of antimicrobial activity?

  • Methodological Answer : Standardized broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains are used. Minimum Inhibitory Concentration (MIC) values are determined alongside positive controls (e.g., ciprofloxacin). Structural analogs with chlorophenyl substitutions show enhanced activity due to increased lipophilicity .

Advanced Research Questions

Q. How do steric and electronic effects of the 2-methyl group on the cyclopenta[c]pyrazole ring influence binding to biological targets?

  • Methodological Answer : Computational studies (e.g., molecular docking with AutoDock Vina) reveal that the 2-methyl group induces conformational strain, enhancing complementarity with hydrophobic pockets in enzymes like COX-2 or bacterial topoisomerases. Comparative studies with non-methylated analogs show a 30–50% reduction in IC₅₀ values, indicating steric hindrance is critical for target engagement .

Q. What strategies resolve contradictions in reported biological activity data across studies (e.g., divergent anticancer efficacy)?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, serum concentration). Systematic replication using standardized protocols (e.g., NCI-60 panel for cancer cells) and meta-analysis of dose-response curves are recommended. For example, benzofuran carboxamides show cell-type specificity due to differences in membrane transporter expression .

Q. How can structure-activity relationship (SAR) studies be designed to improve metabolic stability without compromising potency?

  • Methodological Answer : Introduce electron-withdrawing groups (e.g., fluorine) at the benzofuran 5-position to block cytochrome P450-mediated oxidation. Parallel artificial membrane permeability assays (PAMPA) and liver microsome stability tests quantify improvements. A 4-fluoro analog demonstrated a 2.5-fold increase in half-life (t₁/₂) in rat hepatocytes .

Q. What computational methods predict off-target interactions, and how are these validated experimentally?

  • Methodological Answer : Pharmacophore modeling (e.g., Schrödinger Phase) and molecular dynamics simulations assess cross-reactivity with kinases or GPCRs. Experimental validation via kinase profiling panels (e.g., Eurofins DiscoverX) identifies off-target hits. For instance, a cyclopenta[c]pyrazole derivative showed unintended inhibition of JAK2 (IC₅₀ = 120 nM), necessitating scaffold refinement .

Comparative and Mechanistic Questions

Q. How does this compound compare to structurally similar pyrazole-benzofuran hybrids in modulating inflammatory pathways?

  • Methodological Answer : In LPS-induced macrophage models, the 2-methyl group reduces IL-6 production by 40% compared to non-methylated analogs, likely due to enhanced hydrophobic interactions with the NLRP3 inflammasome. Transcriptomic analysis (RNA-seq) further reveals downregulation of NF-κB pathway genes .

Q. What mechanistic insights explain its dual activity as both an antimicrobial and anticancer agent?

  • Methodological Answer : The compound disrupts DNA gyrase in bacteria (via benzofuran intercalation) and inhibits tubulin polymerization in cancer cells. Flow cytometry shows G2/M phase arrest in HeLa cells at 10 µM, while gel electrophoresis confirms supercoiling inhibition in E. coli plasmids .

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